molecular formula C10H9BrN2 B3022148 3-(4-bromophenyl)-5-methyl-1H-pyrazole CAS No. 948293-34-3

3-(4-bromophenyl)-5-methyl-1H-pyrazole

Cat. No. B3022148
CAS RN: 948293-34-3
M. Wt: 237.1 g/mol
InChI Key: WANDSSMDLLHHCJ-UHFFFAOYSA-N
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Description

The compound "3-(4-bromophenyl)-5-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The presence of a bromine atom on the phenyl ring at the 4-position and a methyl group on the pyrazole ring indicates that this compound could exhibit interesting chemical and physical properties, potentially making it a candidate for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions with hydrazine monohydrate and various ketones or aldehydes. For instance, some 3,5-diaryl-1H-pyrazoles were prepared from aryl methyl ketones via Claisen condensation with aromatic esters followed by cyclization with hydrazine monohydrate . Although the exact synthesis of "3-(4-bromophenyl)-5-methyl-1H-pyrazole" is not detailed in the provided papers, similar synthetic routes could be employed, utilizing 4-bromophenyl methyl ketone as a starting material.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction analysis. For example, the structure of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was determined by X-ray diffraction, revealing details about the bonding features and molecular conformation . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the pyrazole ring and the substituents on the phenyl ring. The bromine atom, in particular, makes the compound a valuable starting material for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of substituents like the methyl group can also influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's dipole moment, solubility, and photophysical properties. The solvatochromic behavior of a related compound was studied, showing variations in extinction coefficients and quantum yield depending on the solvent's polarity . Additionally, the vibrational frequencies and corresponding assignments can be investigated using FT-IR and Raman spectroscopy, providing insights into the compound's stability and intermolecular interactions .

Scientific Research Applications

Antiproliferative Agents in Cancer Treatment

  • Context : Pyrazole derivatives, including 3-(4-bromophenyl)-5-methyl-1H-pyrazole, have been explored for their potential in treating cancer.
  • Findings : Studies have demonstrated the effectiveness of these compounds in inducing apoptosis in cancer cells. Specifically, a pyrazole derivative exhibited significant cytotoxic effects against breast cancer and leukemic cells, indicating its potential as a small molecule inhibitor for leukemia and breast cancer treatments (Ananda et al., 2017).

Applications in Biomedical and Inflammatory Diseases

  • Context : Certain derivatives of 3-(4-bromophenyl)-5-methyl-1H-pyrazole have shown promise in biomedical applications, particularly in the regulation of inflammatory diseases.
  • Findings : A study highlighted the synthesis of a compound using 3-(4-bromophenyl)isoxazol-5(4H)-one, revealing its potential in biomedical applications. Docking studies suggested its efficacy in managing inflammatory diseases (Ryzhkova et al., 2020).

Antimicrobial Properties

  • Context : Pyrazole derivatives, including those related to 3-(4-bromophenyl)-5-methyl-1H-pyrazole, have been synthesized and tested for antimicrobial properties.
  • Findings : Several compounds exhibited notable antimicrobial activity, especially against pathogenic yeast and molds. The introduction of a bromoacetyl moiety to the pyrazole ring was a significant factor in enhancing antifungal activity, suggesting these compounds as potential therapeutic agents against fungal infections (Farag et al., 2008).

Nonlinear Optical Studies

  • Context : Pyrazole compounds, including those with bromophenyl groups, have been studied for their nonlinear optical properties.
  • Findings : Research on a particular bromophenyl pyrazole derivative revealed significant nonlinear optical properties, which are essential in various technological applications. The compound showed a small energy gap indicating intramolecular charge transfer, a key factor in nonlinear optics (Tamer et al., 2016).

Fluorescent Properties for Spectroscopic Studies

  • Context : Pyrazoline derivatives, related to 3-(4-bromophenyl)-5-methyl-1H-pyrazole, have been explored for their fluorescent properties.
  • Findings : Certain compounds exhibited fluorescence emission in the blue region of the visible spectrum. This characteristic is valuable for various spectroscopic studies and applications in material sciences (Ibrahim et al., 2016).

Cytotoxic Activity Against Diverse Tumor Cell Lines

  • Context : Pyrazole derivatives have been synthesized and tested for cytotoxic activity against various human cancer cell lines.
  • Findings : Some derivatives showed significant cytotoxic activity, with one compound being particularly potent against multiple cancer cell lines while showing no cytotoxicity against normal human cells. This highlights the potential for developing effective anti-cancer agents based on these compounds (Srour et al., 2018).

properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANDSSMDLLHHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363366
Record name 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

948293-34-3, 145353-53-3
Record name 5-(4-Bromophenyl)-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948293-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-bromophenyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE
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Record name 3-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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